molecular formula C11H6BrF3N2O B8357695 5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyrimidine

5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyrimidine

Cat. No. B8357695
M. Wt: 319.08 g/mol
InChI Key: HJLYSDKMGXZOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09198913B2

Procedure details

A mixture of 5-bromo-2-iodopyrimidine (88) (1.50 g, 5.27 mmol), 4-(trifluoromethoxy)phenylboronic acid (44) (1.185 g, 5.75 mmol) and Na2CO3 (1.11 g, 10.5 mmol) in toluene (120 mL) and water (15 mL) was purged with N2. Pd(PPh3)4 (60 mg, 0.05 mmol) was added and the mixture was refluxed under N2 for 17.5 h, then partitioned between EtOAc and water. Column chromatography of the organic portion on silica gel (eluting with 4:1 hexanes/CH2Cl2) gave 5-bromo-2-[4-(trifluoromethoxy)phenyl]pyrimidine (89) (1.264 g, 75%) as a white solid: mp 107-108° C.; 1H NMR (CDCl3) δ 8.83 (s, 2H), 8.46 (d, J=9.0 Hz, 2H), 7.31 (d, J=9.0 Hz, 2H). APCI MS m/z 319, 321 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.185 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[F:9][C:10]([F:26])([F:25])[O:11][C:12]1[CH:17]=[CH:16][C:15](C2C=CC(O)=CC=2)=[CH:14][CH:13]=1.C([O-])([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:5]1[CH:4]=[N:3][C:2]([C:15]2[CH:14]=[CH:13][C:12]([O:11][C:10]([F:9])([F:25])[F:26])=[CH:17][CH:16]=2)=[N:7][CH:6]=1 |f:2.3.4,^1:44,46,65,84|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
IC1=NC=C(C=N1)Br
Name
Quantity
1.185 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C1=CC=C(C=C1)O)(F)F
Name
Quantity
1.11 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with N2
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed under N2 for 17.5 h
Duration
17.5 h
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.264 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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